molecular formula C17H22N4O3 B4913064 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide

Cat. No.: B4913064
M. Wt: 330.4 g/mol
InChI Key: SNMUGYXGPYSUEP-AWEZNQCLSA-N
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Description

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a hydroxypyrrolidine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypyrrolidine moiety can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyrrolidine group may yield pyrrolidone derivatives, while reduction of the oxazole ring may produce saturated oxazolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the search for new therapeutic agents.

Medicine

The compound’s potential medicinal properties could be explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in areas such as oncology and neurology.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties could also make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
  • **6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide

Uniqueness

The uniqueness of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide lies in its specific combination of functional groups and stereochemistry. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-3-13-8-15(24-20-13)10-19-17(23)12-4-5-16(18-9-12)21-7-6-14(22)11-21/h4-5,8-9,14,22H,2-3,6-7,10-11H2,1H3,(H,19,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMUGYXGPYSUEP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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